molecular formula C21H26N2O2 B4608704 N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline

Cat. No.: B4608704
M. Wt: 338.4 g/mol
InChI Key: YQFNXMXSCBVQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline is an organic compound with a complex structure that includes a pyrrolidine ring, an aniline group, and a methoxy-prop-2-enoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-pyrrolidin-1-ylaniline with a suitable benzyl halide derivative, followed by the introduction of the methoxy and prop-2-enoxy groups through etherification reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nitration of the aromatic ring can produce nitro derivatives.

Scientific Research Applications

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline
  • N-[(4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline
  • N-[(3-methoxy-4-hydroxyphenyl)methyl]-4-pyrrolidin-1-ylaniline

Uniqueness

N-[(3-methoxy-4-prop-2

Properties

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-14-25-20-11-6-17(15-21(20)24-2)16-22-18-7-9-19(10-8-18)23-12-4-5-13-23/h3,6-11,15,22H,1,4-5,12-14,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFNXMXSCBVQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)N3CCCC3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline
Reactant of Route 2
Reactant of Route 2
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline
Reactant of Route 3
Reactant of Route 3
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline
Reactant of Route 4
Reactant of Route 4
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline
Reactant of Route 5
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline
Reactant of Route 6
Reactant of Route 6
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.